2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile is a complex organic compound that features a combination of fluorophenyl, thiophene, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile typically involves a multi-step process. One common method involves the reaction of 2-acetylthiophene with 4-pyridine carboxaldehyde, ammonium acetate, and ethyl cyanoacetate in the presence of ceric ammonium nitrate (CAN) under reflux conditions in ethanol . This one-pot synthesis approach is efficient and yields the desired product with good purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate biochemical pathways and interactions.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and therapeutic research.
Industry: It can be used in the development of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and thiophene groups may enable it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Fluorophenyl)-2-oxoethyl]propanedinitrile
- Thiophene-2-carbonitrile
- 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile
Uniqueness
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile is unique due to its combination of fluorophenyl, thiophene, and pyridine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both research and industrial contexts.
Properties
Molecular Formula |
C18H11FN2OS2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11FN2OS2/c19-14-6-3-12(4-7-14)16(22)11-24-18-13(10-20)5-8-15(21-18)17-2-1-9-23-17/h1-9H,11H2 |
InChI Key |
RTXGAAZJTFJADZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C=C2)C#N)SCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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